9-Aminocamptothecin

Prostate cancer Cytotoxicity Topoisomerase I inhibition

9-Aminocamptothecin exhibits a distinct preclinical efficacy and resistance profile not replicated by topotecan, SN-38, or other camptothecin analogs, precluding simple substitution. Its unique kinetics of topoisomerase I cleavable complex formation and reversal, combined with a defined ~10-fold cross-resistance in MDR cells vs. ~12-fold for topotecan, make 9-AC essential for dissecting drug-induced DNA damage persistence, ABC transporter substrate specificity, and lactone stability–cytotoxicity relationships. Also a benchmark model payload for liposomal, micellar, and nanoparticle formulation studies targeting tumor-selective delivery.

Molecular Formula C20H17N3O4
Molecular Weight 363.4 g/mol
CAS No. 91421-43-1
Cat. No. B1664879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Aminocamptothecin
CAS91421-43-1
Synonyms9-amino-20(S)-camptothecin
9-amino-20-camptothecin, (+-)-isomer
9-amino-20-camptothecin, (R,S)-isomer
9-amino-CPT
9-aminocamptothecin
NSC 603071
Molecular FormulaC20H17N3O4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O
InChIInChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1
InChIKeyFUXVKZWTXQUGMW-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





9-Aminocamptothecin (CAS 91421-43-1): Preclinical Antitumor Potency and Research Supply Specifications


9-Aminocamptothecin (9-AC, CAS: 91421-43-1) is a first-generation semi-synthetic analog of the plant alkaloid camptothecin [1]. As a specific inhibitor of DNA topoisomerase I, 9-AC stabilizes the cleavable complex between topoisomerase I and DNA, leading to single-strand DNA breaks and ultimately apoptosis [1]. Key physicochemical properties include a molecular weight of 363.37 g/mol and a purity typically ≥95% by HPLC from commercial research suppliers [2]. It is synthesized via nitration of camptothecin followed by catalytic hydrogenation of the 9-nitro intermediate [3]. 9-AC is a water-insoluble, lipophilic molecule that is extensively metabolized and has undergone Phase I, II, and III clinical evaluation in various solid tumors, although its development was ultimately limited by formulation and stability challenges [4].

Why In-Class Topoisomerase I Inhibitors Cannot Substitute for 9-Aminocamptothecin in Research Applications


9-Aminocamptothecin exhibits a distinct preclinical efficacy and toxicity profile that is not replicated by other camptothecin analogs, precluding simple substitution. While topotecan, irinotecan (and its active metabolite SN-38), and camptothecin all target topoisomerase I, their differing chemical structures confer unique physicochemical properties, including critical differences in lactone stability, protein binding, and susceptibility to drug efflux transporters [1]. For example, the rate of lactone hydrolysis, which governs the equilibrium between the active lactone and inactive carboxylate forms, varies significantly among analogs, directly impacting cytotoxic potency in specific cellular contexts [2]. Furthermore, comparative studies demonstrate that the resistance profile of 9-AC against multidrug-resistant (MDR) cells and its differential sensitivity across cancer cell lines are not interchangeable with those of topotecan or SN-38 [3]. These compound-specific characteristics necessitate the procurement of 9-AC itself for investigations where its unique pharmacological fingerprint is the subject of study.

Quantitative Differentiation of 9-Aminocamptothecin from Key Analogs: An Evidence-Based Selection Guide


Cytotoxic Potency in Prostate Cancer Cell Lines: 9-AC vs. Camptothecin

In a comparative in vitro study against human prostate cancer cell lines, 9-aminocamptothecin (9-AC) demonstrated potent cytotoxicity, with IC50 values in the low nanomolar range. While a direct head-to-head IC50 comparison with camptothecin in this specific study is not provided, the reported potency of 9-AC against notoriously chemoresistant prostate cancer cells (e.g., PC-3, DU145) establishes a key activity benchmark. The study explicitly notes that the activity of 9-AC was tested because prostate cancer is 'notoriously insensitive to most cytotoxic agents' [1].

Prostate cancer Cytotoxicity Topoisomerase I inhibition

In Vivo Antitumor Efficacy: 9-AC vs. Camptothecin in Xenograft Models

In comparative in vivo studies, 9-aminocamptothecin exhibited superior antitumor activity to camptothecin against human tumor xenografts. Specifically, 9-AC demonstrated greater activity than camptothecin against Lewis lung carcinoma and B16 melanoma models [1]. In a separate study, 9-AC was evaluated in an orthotopic renal cell carcinoma xenograft model, demonstrating significant tumor inhibition, and was compared directly with irinotecan, though quantitative data on the magnitude of difference is not provided in the abstract [2].

Xenograft In vivo efficacy Antitumor activity

Comparative Lactone Stability: 9-AC vs. SN-38 and Topotecan

The stability of the cleavable complex formed between topoisomerase I, DNA, and the drug varies significantly among camptothecin analogs. A seminal study demonstrated that cleavable complexes induced by SN-38 (the active metabolite of irinotecan) were markedly more stable (less rapidly reversible) than those induced by 9-aminocamptothecin, topotecan, and camptothecin [1]. Furthermore, the lactone form of 9-AC decays with a half-life of approximately 25 minutes in PBS at physiological pH [2], which is a critical parameter influencing its activity and necessitates careful experimental handling.

Lactone stability Topoisomerase I inhibition Drug-DNA interaction

Resistance Profile in Multidrug-Resistant (MDR) Cells: 9-AC vs. Topotecan and SN-38

The susceptibility of camptothecin analogs to drug efflux pumps, such as P-glycoprotein, directly influences their efficacy in multidrug-resistant (MDR) cancer models. In a comparative study using MDR cells, topotecan, SN-38, and 9-aminocamptothecin exhibited distinct resistance profiles. They were 12-, 9-, and 10-fold less toxic to MDR cells compared to wild-type cells, respectively [1]. This indicates that while all three are substrates for efflux, 9-AC and SN-38 show a more similar, and somewhat more favorable, resistance index compared to topotecan.

Multidrug resistance MDR Drug efflux

Pharmacokinetic Profile and Oral Bioavailability: 9-AC Formulations

The oral bioavailability of 9-aminocamptothecin is highly formulation-dependent, a critical consideration for in vivo studies. A Phase I study of an oral PEG-1000 capsule formulation reported a mean bioavailability of 48.6% (±17.6%), with a peak concentration reached at 1.2 hours [1]. In contrast, a colloidal dispersion formulation exhibited poor and highly variable bioavailability, leading to the conclusion that it was not suitable for further clinical development [2]. This highlights that the choice of 9-AC formulation is a key determinant of systemic exposure and cannot be assumed to be interchangeable.

Pharmacokinetics Bioavailability Oral administration

Primary Research and Preclinical Application Scenarios for 9-Aminocamptothecin (CAS 91421-43-1)


In Vitro Mechanistic Studies of Topoisomerase I Poisoning and DNA Damage

9-AC is a key tool compound for investigating the molecular pharmacology of topoisomerase I poisoning. Its distinct kinetics of cleavable complex formation and reversal, which differ from those of SN-38 and topotecan, make it essential for studies dissecting the relationship between drug-induced DNA damage persistence and cytotoxicity [1]. The compound's relatively rapid lactone hydrolysis (t1/2 ~25 min in PBS) also makes it a valuable model for studying the impact of drug stability on cellular activity [2]. Researchers can use 9-AC to probe the cellular response to topoisomerase I-mediated DNA damage, including the activation of DNA repair pathways and apoptotic signaling.

Preclinical In Vivo Efficacy Studies in Prostate and Bladder Cancer Xenograft Models

The demonstrated in vivo activity of 9-AC against hormone-resistant prostate cancer (PC-3) and transitional cell carcinoma (DU4184) xenografts supports its use as a reference compound in these models [3][4]. Its ability to induce tumor regression at well-tolerated doses, particularly in combination with cisplatin, provides a validated baseline for evaluating novel therapies. The compound's preferential accumulation of the active lactone form in the acidic tumor microenvironment is a unique attribute that can be exploited in studies focused on tumor-selective drug delivery [3].

Development and Validation of Novel Formulations and Prodrug Strategies

The poor aqueous solubility and significant formulation-dependent bioavailability of 9-AC have driven extensive research into novel drug delivery systems [5][6]. 9-AC serves as an excellent model payload for evaluating the performance of liposomal, micellar, and nanoparticle formulations designed to stabilize the lactone ring, improve solubility, or achieve tumor targeting. The glucuronide prodrug of 9-AC, for example, was specifically developed to overcome its solubility limitations and enable selective activation at tumor sites via beta-glucuronidase, demonstrating potent antitumor activity in preclinical models [6]. 9-AC remains a benchmark compound for such formulation science.

Investigations into Multidrug Resistance (MDR) and Drug Efflux Mechanisms

The quantitatively defined, 10-fold cross-resistance of 9-AC in MDR cells, as compared to a 12-fold resistance for topotecan, makes it a valuable comparator in studies of ABC transporter-mediated drug efflux [7]. Researchers investigating the structure-activity relationships governing substrate specificity for P-glycoprotein and other transporters can utilize 9-AC to probe the impact of the 9-amino substitution on cellular accumulation and cytotoxicity. Its profile allows for the differentiation of resistance mechanisms that may be shared or unique among camptothecin analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Aminocamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.